molecular formula C12H18N2O B1399090 N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide CAS No. 1248129-50-1

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide

Cat. No.: B1399090
CAS No.: 1248129-50-1
M. Wt: 206.28 g/mol
InChI Key: GVRSZHULEWPTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide is an organic compound that belongs to the class of amides It features a beta-alanine backbone with a 4-ethylphenyl group attached to the nitrogen atom at position 1 and a methyl group attached to the nitrogen atom at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide typically involves the reaction of 4-ethylphenylamine with beta-alanine derivatives under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may affect signaling pathways involved in inflammation and pain perception.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-methylphenyl)-N~3~-methyl-beta-alaninamide
  • N~1~-(4-ethylphenyl)-N~3~-ethyl-beta-alaninamide
  • N~1~-(4-ethylphenyl)-N~3~-methyl-glycinamide

Uniqueness

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-10-4-6-11(7-5-10)14-12(15)8-9-13-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRSZHULEWPTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide
Reactant of Route 2
Reactant of Route 2
N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide
Reactant of Route 3
Reactant of Route 3
N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide
Reactant of Route 4
Reactant of Route 4
N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide
Reactant of Route 5
Reactant of Route 5
N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide
Reactant of Route 6
Reactant of Route 6
N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.